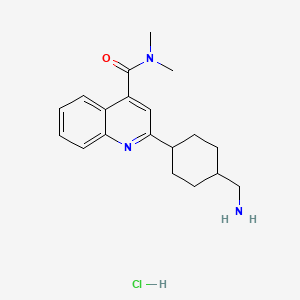
2-(4-(Aminomethyl)cyclohexyl)-N,N-dimethylquinoline-4-carboxamide hydrochloride
Vue d'ensemble
Description
The compound is a complex organic molecule that contains an aminomethyl group attached to a cyclohexyl ring, which is further linked to a quinoline structure with a carboxamide group .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the cyclohexyl ring and the quinoline group .Chemical Reactions Analysis
Amines, like the aminomethyl group in this compound, are known to react with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds are often solid at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound 2-(4-(Aminomethyl)cyclohexyl)-N,N-dimethylquinoline-4-carboxamide hydrochloride appears to be a part of a broader class of chemicals that are synthesized and studied for various biological activities. For instance:
Synthesis Techniques and Analgesic Activities :
- A study details the synthesis of similar compounds using cyclocondensation, revealing that these compounds exhibit significant analgesic effects. This indicates potential applications in pain management therapies (Yusov et al., 2019).
Reactivity and Antimicrobial Activity :
- Another research investigates the reactivity of a related compound towards various reagents and reports its antimicrobial activity, suggesting its use in developing antimicrobial agents (Elkholy & Morsy, 2006).
Synthesis and Antiviral Activity :
- One study synthesizes derivatives of similar compounds and evaluates their antiviral activities against various viruses, though the specific compound showed no significant activity. This implies its potential in antiviral drug development, with a need for further modification and testing (Ivashchenko et al., 2014).
Anticancer and Antioxidant Properties :
- Research into similar chemical structures has demonstrated their potential as anticancer and antioxidant agents. This suggests possible applications in cancer treatment and prevention of oxidative stress-related diseases (Sayed et al., 2021).
Antitubercular Activity :
- A series of compounds closely related to the query compound were synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some showing promising results. This indicates potential applications in the treatment of tuberculosis (Marvadi et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(aminomethyl)cyclohexyl]-N,N-dimethylquinoline-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O.ClH/c1-22(2)19(23)16-11-18(14-9-7-13(12-20)8-10-14)21-17-6-4-3-5-15(16)17;/h3-6,11,13-14H,7-10,12,20H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYCDSCYEHQGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC2=CC=CC=C21)C3CCC(CC3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Aminomethyl)cyclohexyl)-N,N-dimethylquinoline-4-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



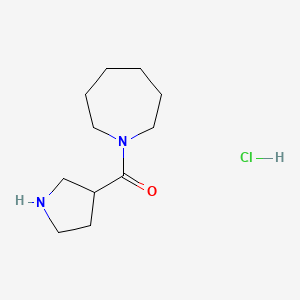
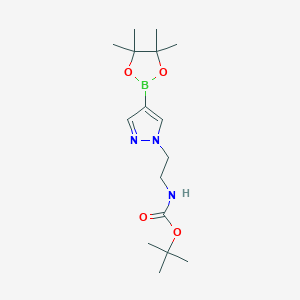
![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride](/img/structure/B1402331.png)
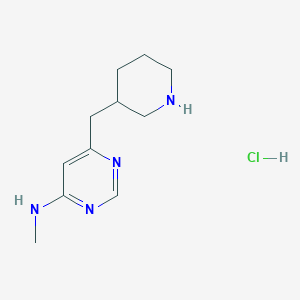

![Ethyl 3-bromo-[1,2,4]triazolo[4,3-b]pyridazine-7-carboxylate](/img/structure/B1402334.png)

![4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1402338.png)
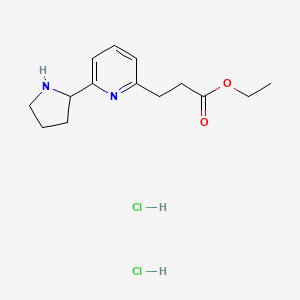
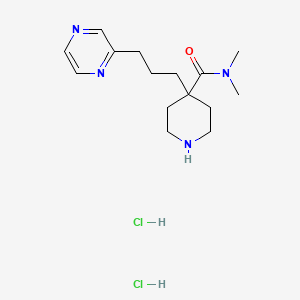
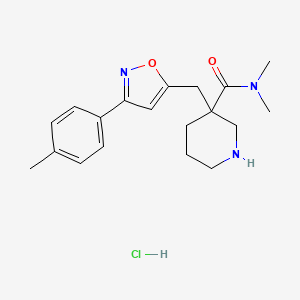
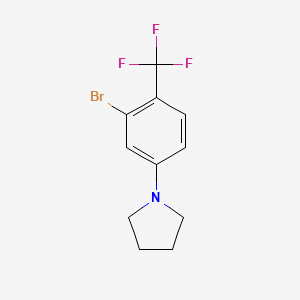
![(3S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1402347.png)
![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester](/img/structure/B1402348.png)